molecular formula C25H26N6O2 B14998859 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide

Cat. No.: B14998859
M. Wt: 442.5 g/mol
InChI Key: UEQREGRHFKKHJS-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide is a synthetic small molecule featuring a benzamide core substituted with a 3-methoxy group. Its structure integrates a 4,6-dimethylpyrimidin-2-yl amino moiety and a [2-(1H-indol-3-yl)ethyl]amino group via an amidine linkage.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-methoxybenzamide

InChI

InChI=1S/C25H26N6O2/c1-16-13-17(2)29-25(28-16)31-24(30-23(32)18-7-6-8-20(14-18)33-3)26-12-11-19-15-27-22-10-5-4-9-21(19)22/h4-10,13-15,27H,11-12H2,1-3H3,(H2,26,28,29,30,31,32)

InChI Key

UEQREGRHFKKHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-amine with 2-(1H-indol-3-yl)ethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Indole Position) Benzamide Substituent Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1H-indol-3-yl 3-methoxy 4,6-dimethyl C₂₅H₂₅N₅O₂* 451.50*
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide 5-methoxy-1H-indol-3-yl 2-(methylamino) 4,6-dimethyl C₂₆H₂₈N₆O₂ 480.54
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide 5-methoxy-1H-indol-3-yl 2-methoxy 4,6-dimethyl C₂₅H₂₅N₅O₃ 467.50
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(6-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide 6-methoxy-1H-indol-3-yl None 4,6-dimethyl C₂₂H₂₃N₅O₂ 421.45
(2E)-3-(3,4-Dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide 5-methoxy-1H-indol-3-yl 3,4-dimethoxyphenyl 4,6-dimethyl C₂₉H₃₂N₆O₄ 528.60
N-{(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylene}benzamide Ethoxyphenyl (non-indole) None 4,6-dimethyl C₂₁H₂₃N₅O₂ 409.44

*Estimated based on structural similarity to analogs.

Key Observations:

Indole Substitution: The target compound lacks methoxy substitution on the indole ring, whereas analogs in feature 5-methoxy or 6-methoxy groups. Replacement of the indole moiety with an ethoxyphenyl group (as in ) reduces molecular weight by ~42 g/mol, likely altering binding affinity due to loss of π-π stacking interactions.

Benzamide Modifications: Substituents at the benzamide 2- or 3-position (e.g., methylamino in vs. methoxy in ) influence electronic properties. For example, the 2-methoxy group in may sterically hinder interactions compared to the 3-methoxy group in the target compound.

Pyrimidine Core :

  • All analogs retain the 4,6-dimethylpyrimidin-2-yl group, critical for hydrogen bonding with biological targets .

Research Findings and Methodological Insights

  • Crystallography : Structural analogs (e.g., ) were analyzed using SHELX software for crystallographic refinement, confirming the E-configuration of the amidine linkage and planar geometry of the pyrimidine ring .
  • Synthetic Challenges: The indole-ethylamino group introduces steric hindrance, complicating purification. Analogs with bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) required high-performance liquid chromatography (HPLC) for isolation.
  • Thermal Stability: Compounds with methoxy groups on the benzamide (e.g., ) exhibited higher melting points (>200°C) compared to non-substituted analogs, suggesting improved crystalline stability .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide (CAS Number: 924864-24-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates:

  • Pyrimidine ring
  • Indole moiety
  • Methoxybenzamide group

This structural arrangement is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC26H29N7O2S
Molecular Weight503.6 g/mol
CAS Number924864-24-4

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown effective inhibition of various cancer cell lines:

Cell LineIC50 (µM)
HT-29 (Colon Cancer)1.76
A549 (Lung Cancer)1.98
MKN45 (Gastric Cancer)2.32

These results suggest the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, which are critical in treating conditions like arthritis and chronic inflammation. Studies have shown that it can inhibit the secretion of pro-inflammatory cytokines such as TNF-α in stimulated macrophages.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. The results indicate a broad spectrum of activity, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding : The indole moiety is known for its ability to bind to various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : The pyrimidine component may inhibit enzymes critical for cancer cell proliferation.
  • DNA Interaction : The structure suggests potential interactions with nucleic acids, affecting gene expression and cellular functions.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study investigated the efficacy of the compound on human leukemia cells, demonstrating a significant reduction in cell viability at concentrations as low as 5 µM.
    • The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
  • Anti-inflammatory Research :
    • In another study, the compound was tested on LPS-stimulated THP-1 cells, showing a marked decrease in TNF-α secretion at concentrations ranging from 1 to 10 µM.
    • These findings suggest its potential use in treating inflammatory diseases.

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